An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine: Core Properties and Applications
An In-Depth Technical Guide to 1-Acetyl-4-aminopiperidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-aminopiperidine is a key heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its piperidine scaffold is a prevalent structural motif in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1-Acetyl-4-aminopiperidine, its synthesis, and its application as a crucial intermediate in the synthesis of targeted therapeutics, including CCR5 antagonists and N-type calcium channel blockers.
Chemical and Physical Properties
1-Acetyl-4-aminopiperidine is a solid at room temperature, appearing as a white to light yellow powder or crystal.[1] It is characterized by a molecular formula of C₇H₁₄N₂O and a molecular weight of approximately 142.20 g/mol .[2] A summary of its key physical and chemical properties is presented in Table 1. The presence of both an acetyl group and a primary amine functional group makes it a valuable intermediate for a variety of chemical transformations.[3]
| Property | Value | Reference |
| CAS Number | 160357-94-8 | [2] |
| Molecular Formula | C₇H₁₄N₂O | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 46-53 °C | |
| Boiling Point | 273.6 ± 33.0 °C (Predicted) | [2] |
| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.37 ± 0.20 (Predicted) | [2] |
| Solubility | Soluble in polar organic solvents. | [3] |
Synthesis of 1-Acetyl-4-aminopiperidine
A common and well-documented method for the synthesis of 1-Acetyl-4-aminopiperidine starts from 1-acetyl-4-piperidone. The synthesis is a two-step process involving an oximation reaction followed by a hydrogenation reaction.
Experimental Protocol: Synthesis from 1-Acetyl-4-piperidone
Step 1: Oximation of 1-Acetyl-4-piperidone
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Dissolve 1-acetyl-4-piperidone (10 g, 70 mmol) in 200 mL of ethanol in a suitable reaction flask.
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Add hydroxylamine hydrochloride (10 g, 143 mmol) and pyridine (10 mL) to the solution.
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Heat the reaction mixture to 70 °C and maintain this temperature for 1.5 hours.
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After the reaction is complete, remove the solvent under reduced pressure.
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Treat the residue with cold water and cool the mixture to 0 °C to precipitate the product.
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Filter the resulting slurry and dry the solid under vacuum to yield 1-acetylpiperidin-4-one oxime.
Step 2: Hydrogenation of 1-Acetylpiperidin-4-one Oxime
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Dissolve the 1-acetylpiperidin-4-one oxime (2.0 g, 12 mmol) obtained from the previous step in 50 mL of ethanol.
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Add Raney nickel (0.2 g), previously washed several times with water, to the solution.
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Transfer the mixture to a Parr reactor.
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Hydrogenate the mixture at a hydrogen pressure of 50 psi for 16 hours.
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Upon completion of the reaction, carefully filter the reaction mixture to remove the catalyst.
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Evaporate the filtrate under reduced pressure to obtain 1-Acetyl-4-aminopiperidine. The product can be analyzed by GC-MS.[2]
Spectroscopic Characterization
The structural elucidation of 1-Acetyl-4-aminopiperidine is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 1-Acetyl-4-aminopiperidine would be expected to show distinct signals for the acetyl methyl protons, the piperidine ring protons, and the amine protons. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the four distinct carbons of the piperidine ring.
Experimental Protocol: NMR Sample Preparation
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Dissolve approximately 5-25 mg of 1-Acetyl-4-aminopiperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
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Ensure the sample is fully dissolved and the solution is clear. Filter the solution through a small plug of glass wool if any solid particles are present.
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Acquire the ¹H and ¹³C NMR spectra on a spectrometer, using the residual solvent peak as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of 1-Acetyl-4-aminopiperidine will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-H stretching for the alkyl groups.
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet Method)
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Thoroughly grind 1-2 mg of 1-Acetyl-4-aminopiperidine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Transfer the finely ground powder into a pellet-forming die.
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Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1-Acetyl-4-aminopiperidine. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (142.20).
Experimental Protocol: Mass Spectrometry Sample Preparation
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Dissolve a small amount of 1-Acetyl-4-aminopiperidine in a suitable volatile solvent (e.g., methanol, acetonitrile).
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The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
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Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
Reactivity and Safety
1-Acetyl-4-aminopiperidine is a stable compound under normal storage conditions but should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and strong acids.[5]
Applications in Drug Development
1-Acetyl-4-aminopiperidine is a valuable building block for the synthesis of more complex molecules with therapeutic applications. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the primary amine and the piperidine nitrogen (after potential deacetylation).
CCR5 Antagonists for HIV Treatment
The 4-aminopiperidine moiety is a key structural component of several C-C chemokine receptor type 5 (CCR5) antagonists.[6] CCR5 is a co-receptor that HIV uses to enter host immune cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication.[7] One notable example of a CCR5 antagonist that utilizes a substituted piperidine structure is Vicriviroc. The synthesis of such complex molecules often involves the use of piperidine-based building blocks.[7]
N-type Calcium Channel Blockers for Pain Management
Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type (Caᵥ2.2) calcium channel blockers.[8] These channels are crucial for the transmission of pain signals in the nervous system.[1] By blocking these channels, it is possible to reduce the release of neurotransmitters involved in nociception, thereby providing an analgesic effect. This makes N-type calcium channel blockers a promising target for the development of new treatments for chronic and neuropathic pain.
Conclusion
1-Acetyl-4-aminopiperidine is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile intermediate. Its role in the development of innovative therapeutics, particularly in the fields of virology and neurology, underscores its significance for researchers and drug development professionals. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.
References
- 1. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]
- 2. 160357-94-8 Cas No. | 1-Acetyl-4-aminopiperidine | Apollo [store.apolloscientific.co.uk]
- 3. Piperidine, 1-acetyl- [webbook.nist.gov]
- 4. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
